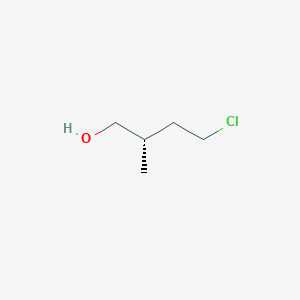
(2S)-4-Chloro-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Chloro-2-methylbutan-1-ol: is an organic compound with the molecular formula C5H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Chloro-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the chlorination of 2-methylbutan-1-ol using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methylbutan-1-ol+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-4-Chloro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 4-Chloro-2-methylbutanal or 4-Chloro-2-methylbutanone.
Reduction: 4-Chloro-2-methylbutane.
Substitution: 4-Hydroxy-2-methylbutan-1-ol or 4-Amino-2-methylbutan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-4-Chloro-2-methylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-4-Chloro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2R)-4-Chloro-2-methylbutan-1-ol: The enantiomer of (2S)-4-Chloro-2-methylbutan-1-ol, which has different stereochemistry.
4-Chloro-2-methylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
4-Chloro-2-methylbutanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups. Its chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
66261-44-7 |
|---|---|
Molekularformel |
C5H11ClO |
Molekulargewicht |
122.59 g/mol |
IUPAC-Name |
(2S)-4-chloro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
RMPDSRDWNMVNNJ-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CCCl)CO |
Kanonische SMILES |
CC(CCCl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















